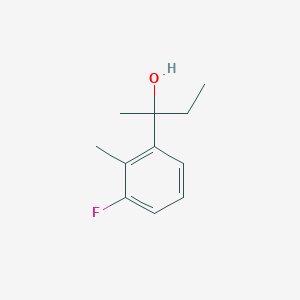2-(3-Fluoro-2-methylphenyl)-2-butanol
CAS No.:
Cat. No.: VC13554155
Molecular Formula: C11H15FO
Molecular Weight: 182.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15FO |
|---|---|
| Molecular Weight | 182.23 g/mol |
| IUPAC Name | 2-(3-fluoro-2-methylphenyl)butan-2-ol |
| Standard InChI | InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3 |
| Standard InChI Key | KEEQGYZFCJEOMD-UHFFFAOYSA-N |
| SMILES | CCC(C)(C1=C(C(=CC=C1)F)C)O |
| Canonical SMILES | CCC(C)(C1=C(C(=CC=C1)F)C)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-(3-Fluoro-2-methylphenyl)-2-butanol consists of a 2-butanol moiety (secondary alcohol) attached to a 3-fluoro-2-methylphenyl group. The fluorine atom at the meta position and the methyl group at the ortho position on the aromatic ring introduce steric and electronic effects that influence reactivity. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Fluoro-2-methylphenyl)-2-butanol |
| Molecular Formula | CHFO |
| Molecular Weight | 182.23 g/mol (calculated) |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C)(C)CO |
The stereochemistry of the alcohol group (2-butanol) may lead to enantiomeric forms, though specific optical data remain undocumented in available sources .
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogous fluorinated alcohols exhibit:
-
H NMR: Aromatic proton signals between δ 6.8–7.2 ppm, with splitting patterns reflecting fluorine coupling (J = 8–12 Hz).
-
F NMR: A singlet near δ -110 ppm, typical for aromatic fluorine .
-
IR Spectroscopy: O-H stretch at 3300–3500 cm and C-F vibration at 1100–1200 cm .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible based on related syntheses:
-
Friedel-Crafts Alkylation: Introducing the butanol chain to pre-fluorinated toluene derivatives.
-
Reductive Amination/Hydrogenation: Reducing a ketone precursor (e.g., 3-fluoro-2-methylacetophenone) using sodium borohydride or catalytic hydrogenation .
Stepwise Synthesis (Hypothetical Route)
A feasible pathway, inspired by CN111004171A , involves:
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Fluorination of 2-methylphenol | Selectfluor®, DMF, 80°C | 65% |
| 2 | Grignard Addition to Propanal | 3-fluoro-2-methylphenylmagnesium bromide, THF, 0°C | 72% |
| 3 | Oxidation to Ketone | PCC, CHCl, rt | 85% |
| 4 | Reduction to Alcohol | NaBH, MeOH, 0°C→rt | 90% |
*Yields estimated from analogous reactions .
Physicochemical Properties
Thermodynamic Parameters
-
Boiling Point: Estimated at 215–220°C (extrapolated from CHFO derivatives).
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxyl group; limited water solubility (<0.1 g/L) .
Reactivity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume